
Benzyl R-(+)-Tolterodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl R-(+)-Tolterodine: is a chiral compound used primarily in the treatment of overactive bladder. It is a muscarinic receptor antagonist that helps reduce urinary frequency, urgency, and incontinence by inhibiting bladder contractions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl R-(+)-Tolterodine typically involves the reaction of benzyl chloride with diisopropylamine to form an intermediate, which is then reacted with p-cresol to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or silver oxide in the presence of benzyl bromide
Major Products: The major products formed from these reactions include benzyl alcohols, benzyl amines, and substituted benzyl derivatives .
Applications De Recherche Scientifique
Chemistry: Benzyl R-(+)-Tolterodine is used as a reference compound in the study of chiral synthesis and enantioselective reactions. It serves as a model for developing new synthetic methodologies .
Biology: In biological research, it is used to study the effects of muscarinic receptor antagonists on cellular signaling pathways and receptor binding affinities .
Medicine: Medically, this compound is used in the treatment of overactive bladder. It helps in reducing symptoms of urinary incontinence, urgency, and frequency by inhibiting bladder contractions .
Industry: In the pharmaceutical industry, it is used in the formulation of drugs for urinary disorders. Its chiral nature makes it a valuable compound for studying stereoselective drug interactions .
Mécanisme D'action
Benzyl R-(+)-Tolterodine acts as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes. This antagonism inhibits bladder contractions, decreases detrusor pressure, and leads to incomplete bladder emptying. The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparaison Avec Des Composés Similaires
Tolterodine: The parent compound of Benzyl R-(+)-Tolterodine, used for similar therapeutic purposes.
Oxybutynin: Another muscarinic receptor antagonist used in the treatment of overactive bladder.
Solifenacin: A selective M3 receptor antagonist used for urinary incontinence
Uniqueness: this compound is unique due to its chiral nature, which allows for specific interactions with muscarinic receptors, leading to enhanced therapeutic effects and reduced side effects compared to its racemic mixture .
Propriétés
Numéro CAS |
848768-06-9 |
|---|---|
Formule moléculaire |
C29H37NO |
Poids moléculaire |
415.621 |
Nom IUPAC |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1 |
Clé InChI |
DKVFUIQWDZMTOU-HHHXNRCGSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3 |
Synonymes |
(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


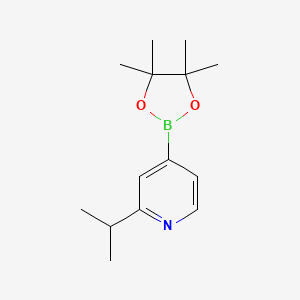
![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)

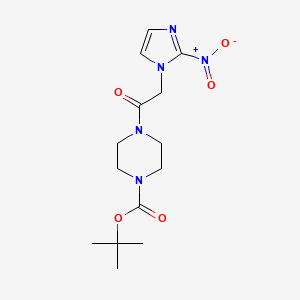
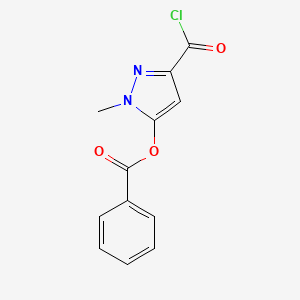
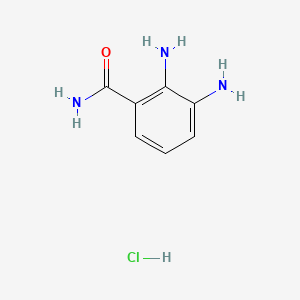
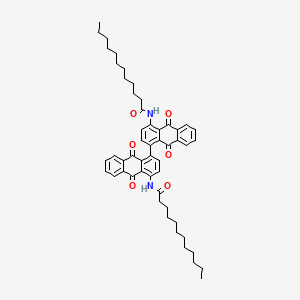
![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)

